7-fluoro-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug
Ritonavir: An antiretroviral drug
Abafungin: An antifungal drug
Bleomycin: An antineoplastic drug
Tiazofurin: An antineoplastic drug
Uniqueness
What sets 7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE apart is its unique structure, which combines a thiazole ring with a pyrrolo[2,1-c][1,4]benzothiazine scaffold
Properties
Molecular Formula |
C18H17FN2O3S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
7-fluoro-5,5-dioxo-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide |
InChI |
InChI=1S/C18H17FN2O3S2/c19-12-5-6-14-16(11-12)26(23,24)17(15-4-1-9-21(14)15)18(22)20-8-7-13-3-2-10-25-13/h2-3,5-6,10-11H,1,4,7-9H2,(H,20,22) |
InChI Key |
SGZGHCCIDQULFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(S(=O)(=O)C3=C(N2C1)C=CC(=C3)F)C(=O)NCCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.